molecular formula C17H21N3 B11810336 N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

Cat. No.: B11810336
M. Wt: 267.37 g/mol
InChI Key: VXEMHZBBJRHJPE-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyridine ring, a phenyl group, and a methylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Methylation: The final step involves the methylation of the pyrrolidine ring using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-pyrrolidinol
  • N-Methyl-4-piperidinol
  • 3-Hydroxy-1-methylpyrrolidine

Comparison

Compared to similar compounds, N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its combination of a pyridine ring, phenyl group, and methylated pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine

InChI

InChI=1S/C17H21N3/c1-19-13-7-11-16(19)15-10-6-12-18-17(15)20(2)14-8-4-3-5-9-14/h3-6,8-10,12,16H,7,11,13H2,1-2H3

InChI Key

VXEMHZBBJRHJPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N(C)C3=CC=CC=C3

Origin of Product

United States

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